Gibberellin A19

Shoot elongation GA 3β-hydroxylation inhibition prohexadione

Gibberellin A19 (GA19, CAS 6980-44-5) is a naturally occurring C20-gibberellin diterpenoid carboxylic acid that functions as the penultimate C20 precursor in the early-13-hydroxylation gibberellin biosynthetic pathway leading to the bioactive C19-hormone gibberellin A1 (GA1). Unlike the directly bioactive C19-gibberellins (e.g., GA1, GA3, GA4), C20-GAs such as GA19 possess the full 20-carbon ent-gibberellane skeleton and generally lack intrinsic biological activity, requiring enzymatic C20-oxidation and 3β-hydroxylation to yield active C19 forms.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
CAS No. 6980-44-5
Cat. No. B1232454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGibberellin A19
CAS6980-44-5
SynonymsGA19 cpd
gibberellin A(19)
gibberellin A19
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C=O)C(=O)O
InChIInChI=1S/C20H26O6/c1-11-8-19-9-20(11,26)7-4-12(19)18(10-21)6-3-5-17(2,16(24)25)14(18)13(19)15(22)23/h10,12-14,26H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14+,17+,18+,19-,20-/m0/s1
InChIKeyVNCQCPQAMDQEBY-YTJHIPEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gibberellin A19 (6980-44-5): C20-Gibberellin Precursor for Plant Hormone Research and Analytical Reference Standards


Gibberellin A19 (GA19, CAS 6980-44-5) is a naturally occurring C20-gibberellin diterpenoid carboxylic acid that functions as the penultimate C20 precursor in the early-13-hydroxylation gibberellin biosynthetic pathway leading to the bioactive C19-hormone gibberellin A1 (GA1) [1]. Unlike the directly bioactive C19-gibberellins (e.g., GA1, GA3, GA4), C20-GAs such as GA19 possess the full 20-carbon ent-gibberellane skeleton and generally lack intrinsic biological activity, requiring enzymatic C20-oxidation and 3β-hydroxylation to yield active C19 forms [2]. GA19 is typically the most abundant endogenous gibberellin in vegetative tissues of many plant species, serving as a metabolic reservoir from which bioactive GA1 levels are regulated [3].

Why GA1, GA3, or GA4 Cannot Substitute for Gibberellin A19 in Metabolic Flux Studies or Analytical Reference Applications


Substituting GA19 with a bioactive C19-gibberellin such as GA1 or GA3 in experimental or analytical contexts confounds interpretation because GA19 occupies a distinct and non-interchangeable node in the gibberellin biosynthetic network. GA19 is the immediate C20 substrate of GA 20-oxidase, and its conversion to GA20 represents the committed step that removes C-20 to generate the C19 skeleton—an irreversible transition that bioactive C19-GAs cannot recapitulate in reverse [1]. Consequently, only GA19 can serve as a tracer to quantify metabolic flux through the GA 20-oxidation step, to distinguish C20-pool regulation from C19-catabolism, or to calibrate GC-MS/SICM methods where GA19 is the dominant endogenous GA signal in vegetative tissues [2]. Furthermore, in GA-deficient genotypes such as Tan-ginbozu dwarf rice, GA19 is not detected endogenously, whereas GA1 levels remain measurable, demonstrating that the two compounds report on fundamentally different aspects of GA physiology [3].

Gibberellin A19 (6980-44-5): Quantitative Head-to-Head Differentiation Evidence Versus Closest Analogs


GA19 Fails to Rescue Shoot Elongation in Prohexadione-Treated Salix, Whereas GA1 Is Fully Active

In Salix pentandra seedlings treated with prohexadione (BX-112), an inhibitor of GA 3β-hydroxylase that blocks the conversion of GA20 to bioactive GA1, exogenous GA1 completely restored shoot elongation. In contrast, GA19 and GA20 were entirely inactive in overcoming prohexadione-induced growth inhibition [1]. This demonstrates that GA19 possesses no intrinsic bioactive activity in this system and its growth-promoting effect is entirely contingent upon metabolic conversion to GA1 via GA 3β-hydroxylase. This finding constitutes a direct, controlled head-to-head comparison within a single experimental system.

Shoot elongation GA 3β-hydroxylation inhibition prohexadione Salix pentandra structure-activity relationship

GA19 Endogenous Tissue Levels Exceed Bioactive GA1 by 12- to 18-Fold in Monocot and Dicot Species

Quantitative GC-SIM analysis of endogenous gibberellins in sorghum (Sorghum bicolor) shoot cylinders revealed GA19 levels of 8.8 ng/g dry weight, compared to only 0.7 ng/g DW for GA1 and 1.5 ng/g DW for GA20—a 12.6-fold excess of GA19 over the bioactive end-product GA1 [1]. Similarly, in wild-type rice (Oryza sativa cv. Nihonbare) second internodes, GA19 measured 4.80 ng/g fresh weight versus 0.27 ng/g FW for GA1, representing a ~17.8-fold difference [2]. In barley (Hordeum vulgare) leaf sheath segments, the C20 precursor GA19 was nearly 2-fold higher in the rapidly growing slender mutant compared to normal seedlings, while bioactive GA1 and GA3 concentrations were reduced by 10-fold and 6-fold, respectively, in the slender genotype [3]. Across species, GA19 consistently dominates the endogenous GA profile in vegetative tissues.

Endogenous quantification GA pool size GC-SICM sorghum rice maize

GA19 Is Inactive Under Short-Day Photoperiod Where GA1 and GA20 Retain Partial Activity in Birch

In birch (Betula pubescens) seedlings, short-day (SD, 12 h) photoperiod induced cessation of elongation growth. Exogenous GA1 completely counteracted this SD-induced growth cessation, and GA20 showed partial activity. Critically, GA19 was entirely inactive in reversing SD-induced growth arrest [1]. This differential response maps precisely onto the biosynthetic pathway: SD conditions are known to block the conversion of GA19 to GA20 (GA 20-oxidation), and because GA19 itself lacks bioactivity, it cannot bypass this metabolic blockade. The experiment provides direct head-to-head evidence that GA19 cannot functionally substitute for GA1 or GA20 under photoperiodic conditions relevant to temperate tree phenology.

Photoperiod growth cessation Betula pubescens SD response GA metabolism

GA19 Exhibits Markedly Lower Bioactivity Than GA1, GA3, GA4, and GA7 in Dwarf Rice Microdrop Bioassay

In the modified micro-drop dwarf rice bioassay using uniconazole (S-3307)-treated Waito-C plants, gibberellins A9, A19, and A20 had much less of an effect on elongation than gibberellins A1, A3, A4, and A7 [1]. On Tan-ginbozu plants treated with S-3307, the detection threshold for GA19 was 30 fmol/plant, equivalent to the threshold for GA1, GA4, GA7, and GA20, but the magnitude of the elongation response induced by GA19 was substantially lower than that of GA1 and GA3 at equivalent doses [1]. Furthermore, in the rice cultivar Tan-ginbozu (a GA-deficient semi-dwarf), endogenous GA19 was not detected throughout the life cycle, whereas GA1 was measurable, confirming that GA19 accumulation is genetically separable from bioactive GA1 status [2].

Dwarf rice bioassay Waito-C Tan-ginbozu microdrop method structure-activity

GA19 Functions as a Stable Metabolic Pool GA: Pool Size Is Maintained Under Conditions Where GA1 and GA20 Are Rapidly Catabolized

In decapitated pea (Pisum sativum) shoots grafted to GA-deficient ls-1 rootstocks, the endogenous GA19 pool size was maintained at levels comparable to intact plants over a 2-day period, even though applied [¹⁴C]GA19 was metabolized rapidly during this time. In contrast, GA1 and GA20 levels were very low in mature tissue compared with immature tissue. Mature tissue rapidly converted GA19 to GA20 and GA20 to GA1, but GA1 and GA20 did not accumulate because the downstream 2-oxidation steps (GA1→GA8, GA20→GA29) proceeded very rapidly [1]. This demonstrates that GA19 pool stability is actively maintained by de novo synthesis, whereas bioactive GA1 and its immediate precursor GA20 are subject to rapid turnover. GA19 thus provides a unique window into GA biosynthetic capacity that GA1 and GA20 cannot.

GA pool homeostasis de novo synthesis 2-oxidation Pisum sativum metabolic flux

Physicochemical Distinction: GA19 Is a C20-Dicarboxylic Acid with Higher Melting Point and Distinct Chromatographic Behavior Versus C19-GAs

Gibberellin A19 (C20H26O6, MW 362.4 g/mol, melting point 236–237°C) is a C20-dicarboxylic acid, structurally and physicochemically distinct from the bioactive C19-gibberellins such as GA1 (C19H24O6, MW 348.4), GA3 (C19H22O6, MW 346.4), and GA4 (C19H24O5, MW 332.4) [1]. The presence of the C-20 carboxyl group in GA19 confers different polarity, retention time on reversed-phase C18 HPLC, and derivatization requirements for GC-MS analysis compared to C19-GAs. As a reference standard supplied with full Certificate of Analysis (≥98% purity by HPLC), GA19 is used for analytical method development, method validation (AMV), and quality control applications where co-elution with or misidentification as a C19-GA would compromise quantification accuracy [2].

Analytical standard C20 vs C19 melting point HPLC GC-MS molecular weight

Gibberellin A19 (6980-44-5): Evidence-Based Research and Industrial Application Scenarios


GC-MS/SICM Quantification of Endogenous GA19 as the Dominant C20-Pool Marker in Plant Tissues

GA19 is the major endogenous gibberellin in vegetative shoots, roots, and ears of rice, reaching concentrations of 10–15 μg/kg fresh weight at key developmental stages (3rd-leaf seedling, panicle initiation, heading/anthesis) [1]. In sorghum shoot cylinders, GA19 is present at 8.8 ng/g DW, exceeding GA1 by 12.6-fold [2]. Procurement of high-purity GA19 (≥98%, melting point 236–237°C) as an analytical reference standard enables accurate calibration of GC-MS/SICM or HPLC-MS/MS methods for endogenous GA profiling, where C19-GA standards cannot correct for the distinct retention behavior, mass fragment pattern, and derivatization efficiency of C20-GAs.

Metabolic Flux Analysis Through the GA 20-Oxidase Step Using GA19 as the C20 Substrate

GA19 is the obligate C20 substrate for GA 20-oxidase, the enzyme that catalyzes the sequential oxidation and removal of C-20 to yield the C19-gibberellin GA20 [1]. Because this step is rate-limiting and subject to feedback regulation by bioactive GA1, GA19 is uniquely required as the labeled or unlabeled substrate in GA 20-oxidase enzyme assays, cell-free GA biosynthesis systems, and in vivo metabolic flux studies. GA1, GA3, or GA4 cannot substitute as they are products downstream of the 20-oxidation step. The demonstration that mature pea tissue rapidly converts [¹⁴C]GA19 to GA20 and GA1 [2] validates GA19 as the essential tracer for quantifying 20-oxidase activity and its regulation by developmental and environmental signals.

Photoperiod and Growth Retardant Studies: Dissecting the GA19→GA20 Metabolic Blockade

Under short-day photoperiod in birch, GA19 is entirely inactive in reversing growth cessation, whereas GA1 fully restores elongation and GA20 shows partial activity [1]. This pattern is consistent with SD-induced blockade of GA 20-oxidation (GA19→GA20), and GA19 is the only GA that can experimentally isolate this specific metabolic lesion. Similarly, in prohexadione-treated Salix pentandra, GA1 but not GA19 is active, confirming that GA19's activity requires functional GA 3β-hydroxylase [2]. Researchers studying environmental or chemical regulation of GA metabolism must use GA19 to probe the GA19→GA20 conversion step; direct application of GA1 or GA20 bypasses the regulatory point of interest.

Genotype-Specific GA Profiling: GA19 as a Diagnostic Marker in GA-Deficient and GA-Response Mutants

In the GA-deficient semi-dwarf rice cultivar Tan-ginbozu, endogenous GA19 is not detected throughout the life cycle, whereas GA1 remains measurable [1]. In the slender barley mutant (sln1), GA19 concentration is nearly 2-fold higher than in normal seedlings, while GA1 is reduced 10-fold [2]. These reciprocal patterns demonstrate that GA19 accumulation is genetically and physiologically separable from bioactive GA1 status. GA19 is therefore the diagnostic GA for distinguishing between GA-biosynthesis mutants (altered GA19 pool size) and GA-response mutants (altered GA1 perception), a distinction that cannot be made using bioactive C19-GAs alone.

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